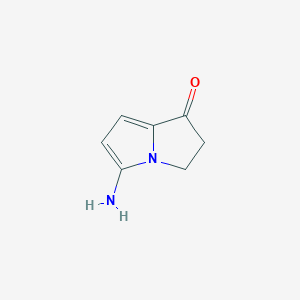

5-amino-2,3-dihydro-1H-pyrrolizin-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

5-amino-2,3-dihydropyrrolizin-1-one |

InChI |

InChI=1S/C7H8N2O/c8-7-2-1-5-6(10)3-4-9(5)7/h1-2H,3-4,8H2 |

InChI Key |

GGSPVBNAMKYRDR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2C(=CC=C2N)C1=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 2,3 Dihydro 1h Pyrrolizin 1 One and Its Derivatives

De Novo Synthesis Approaches to the Pyrrolizinone Ring System

The formation of the pyrrolizinone ring system from acyclic or monocyclic precursors represents a fundamental challenge in heterocyclic synthesis. Researchers have developed a range of innovative methods that build the bicyclic structure from the ground up, each with its own advantages regarding substrate scope, efficiency, and stereocontrol.

Intramolecular cyclization is a cornerstone in the synthesis of pyrrolizinones, where a strategically functionalized pyrrole (B145914) or a related precursor undergoes a ring-closing reaction to forge the second five-membered ring. These strategies are often elegant and efficient, leading to complex molecular architectures in a controlled manner.

While one-pot tandem acyl transfer-cyclization reactions are well-documented in areas like peptide chemistry for O-N acyl shifts nih.gov, their direct application for the de novo synthesis of the pyrrolizinone core is less common in the surveyed literature. However, multi-step sequences involving an initial acylation followed by a separate cyclization step represent a viable strategy.

A relevant synthetic approach involves the acylation of a nucleophilic precursor, which then sets the stage for a subsequent intramolecular ring closure. For instance, the synthesis of a 3-amino-2-substituted-5,6,7,7a-tetrahydro-1H-pyrrolizin-1-one derivative has been achieved through a process initiated by C-acylation. researchgate.net In this method, (1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)acetonitrile is acylated at the exocyclic carbon atom using a mixed anhydride (B1165640) of N-Boc-proline. researchgate.net The subsequent removal of the Boc protecting group with hydrochloric acid triggers a spontaneous intramolecular cyclization, yielding the desired 1H-pyrrolizin-1-one derivative. researchgate.net This sequence, while not a single tandem reaction, demonstrates the principle of using an acyl group to facilitate the crucial ring-forming step.

Reaction Sequence for a Pyrrolizinone Derivative

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Acylation | (1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)acetonitrile, N-Boc-proline mixed anhydride | - | C-acylated intermediate |

Photochemical cycloadditions offer a powerful and stereocontrolled method for constructing cyclic systems. These reactions are governed by orbital symmetry rules, which differ from those of thermal reactions. nih.gov Under photochemical conditions (irradiation with light, symbolized as hν), the electronic excitation of a reactant alters its frontier molecular orbitals (FMOs), allowing for cycloadditions that are forbidden under thermal conditions. nih.gov

For the synthesis of dihydropyrrolizine derivatives, organocatalytic enantioselective [6+2]-cycloadditions have been successfully employed. This approach involves the reaction of a 2-methide-2H-pyrrole, generated in situ from a 1H-pyrrole-2-carbinol, with an aldehyde. The reaction is catalyzed by a chiral BINOL-derived phosphoric acid and proceeds via a hydrogen-bonded, chiral intermediate. This method allows for the direct formation of highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with good yields and high diastereo- and enantioselectivity. rsc.org While this example leads to a pyrrolizin-3-ol, the fundamental photochemical cycloaddition provides a robust framework for accessing the core 2,3-dihydro-1H-pyrrolizine structure.

Oxidative rearrangements that proceed through a sequence of ring-opening and ring-closing events provide an innovative pathway to fused heterocyclic systems. An iron-catalyzed oxidative rearrangement of cyclopropanone (B1606653) hemiaminals has been developed as a general method to access pyrroloindolones and has been successfully applied to the synthesis of a pyrrolizinone derivative. nih.gov

In this methodology, an indole (B1671886) or pyrrole is reacted with a cyclopropanone equivalent to form a hemiaminal intermediate. This intermediate then undergoes an iron(III)-catalyzed oxidative rearrangement. The proposed mechanism involves a regiospecific opening of the cyclopropane (B1198618) ring to generate a β-carboxylic radical, which subsequently cyclizes onto the pyrrole ring. A final oxidative rearomatization step is not possible for the pyrrole substrate, leading directly to the pyrrolizinone product. nih.gov This transform effectively uses the cyclopropanone as a three-carbon annulative reactant. The synthesis of a pyrrolizinone using this method was achieved, although in a lower yield compared to its indole-based counterparts, which is attributed to the higher energetic cost of dearomatizing the pyrrole ring. nih.gov

Substrate Scope in Iron-Catalyzed Oxidative Rearrangement

| Starting Heterocycle | Product | Yield |

|---|---|---|

| Indole derivatives | Pyrroloindolones | Good to Excellent |

Acid-catalyzed intramolecular cyclizations are a classic and effective tool for the synthesis of fused ring systems. Strong acids like polyphosphoric acid (PPA) can promote the cyclization of suitably substituted pyrroles to form the pyrrolizine skeleton. researchgate.net

This strategy involves the preparation of N-substituted pyrroles, for example, through the condensation of amino acid derivatives with 2,5-diethoxytetrahydrofuran. These pyrrole derivatives, bearing a side chain amenable to cyclization, are then treated with PPA. The strong acid facilitates an intramolecular electrophilic substitution reaction, where the pyrrole ring is attacked by an electrophilic center on the side chain (often a carbonyl group or its protonated form), leading to the formation of the fused second ring and yielding the pyrrolizinone system. researchgate.net Similarly, Lewis acids can be employed to promote intramolecular cyclizations by coordinating to a carbonyl group, which enhances the electrophilicity of a conjugated system and promotes the ring-closing attack by a nucleophilic double bond. nih.gov

Remarkably, the pyrrolizinone skeleton can be synthesized in a single, catalyst-free step through the reaction of 1H-pyrrole with lactone-type 2,3-furandione (B3054831) derivatives. acs.org This reaction proceeds at room temperature in a solvent such as anhydrous diethyl ether. The process is a cascade reaction that is highly regio- and stereoselective, affording cis-2,3-dihydro-1H-pyrrolizin-1-ones. acs.org

The reaction mechanism involves the nucleophilic attack of the pyrrole ring on the furandione system, leading to a cascade of events that culminates in the formation of the bicyclic product. This method is notable for its operational simplicity, mild conditions, and the ability to generate a wide array of pyrrolizinone derivatives by simply varying the substituents on the furandione starting material. acs.org The reaction can be modulated by stoichiometry; using an equimolar amount of pyrrole favors the formation of pyrrolizinones, while an excess of pyrrole can lead to further reaction to produce pyrrolizino[1,2-a]pyrrolizin-5-one structures. acs.org

Examples of Substituents on Furandione for Pyrrolizinone Synthesis acs.org

| Substituent Group on Furandione | Resulting Product Class |

|---|---|

| Phenyl, Substituted Phenyl | Aryl-substituted Pyrrolizinones |

| Thiophene | Thienyl-substituted Pyrrolizinones |

| -CF3 | Trifluoromethyl-substituted Pyrrolizinones |

| Naphthalene, Biphenyl | Polycyclic-substituted Pyrrolizinones |

Multicomponent and Domino Reaction Sequences

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single operation, offer an efficient and atom-economical approach to complex molecules. nih.govmdpi.com Similarly, domino reactions, where a sequence of intramolecular and intermolecular transformations occurs without the need to isolate intermediates, provide a powerful tool for building heterocyclic scaffolds. mdpi.comacademie-sciences.fr

While direct one-pot synthesis of 5-amino-2,3-dihydro-1H-pyrrolizin-1-one via an MCR is not extensively documented, the principles are applied to create its core structure and related functionalized pyrroles. For instance, a three-component reaction involving α-hydroxyketones, oxoacetonitriles, and primary amines has been developed to produce N-substituted 2,3,5-functionalized 3-cyanopyrroles with high selectivity and yields up to 90%. mdpi.com This approach is notable as the cyano group can serve as a synthetic handle for further conversion into an amino group.

Domino sequences are particularly relevant in the synthesis of fused heterocyclic systems. A notable example involves a domino Michael-SNAr approach for synthesizing N-alkyl-2,3-dihydro-4(1H)-quinolinones, where a primary amine is treated with a substrate containing both a Michael acceptor and a nucleophilic aromatic substitution (SNAr) acceptor site. mdpi.com This strategy of sequential additions and cyclizations is conceptually applicable to the pyrrolizinone system. A stereoselective domino reaction involving the assembly of five molecules—two equivalents of a benzaldehyde, malononitrile, oxindole, and ammonium (B1175870) acetate—has been shown to produce complex spiro[indoline-3,3'-pyridine] derivatives under mild conditions. academie-sciences.fracademie-sciences.fr Although this yields a different scaffold, it highlights the potential of domino reactions to construct intricate heterocyclic structures from simple precursors in a single pot.

Synthesis via Enaminone Cyclization Pathways

A prominent and effective strategy for constructing the 2,3-dihydro-1H-pyrrolizine framework is through the intramolecular cyclization of enaminones. Enaminones, or vinylogous amides, serve as versatile precursors that can be induced to cyclize under various conditions.

One established method involves the cyclization of N-phenacyl enaminones derived from N-phenacylpyrrolidine-2-thiones. arkat-usa.org Treatment of these enaminone precursors with acetic acid, either alone or in the presence of silica (B1680970) gel, triggers an unexpected cyclization to form 2,3-dihydro-1H-pyrrolizines. arkat-usa.org For example, simply dissolving the enaminone precursor in an acetic acid-methanol mixture at room temperature can lead to quantitative conversion to the corresponding pyrrolizine within 18 hours. arkat-usa.org

A more recent advancement employs microwave-assisted, silica gel-promoted cyclization. beilstein-journals.org In this approach, N-(ethoxycarbonylmethyl)enaminones, prepared via Eschenmoser sulfide (B99878) contraction, are heated under microwave irradiation in the presence of silica gel. This method rapidly produces ethyl 6-(hetero)aryl-2,3-dihydro-1H-pyrrolizine-5-carboxylates in high yields, often exceeding 75%. beilstein-journals.org The reaction proceeds quickly, typically within minutes, demonstrating a significant improvement in efficiency over traditional heating methods. beilstein-journals.org

| Precursor Type | Reaction Conditions | Product | Yield | Reference |

| N-phenacyl enaminone | Acetic acid-methanol, RT, 18h | 2,3-dihydro-1H-pyrrolizine | Quantitative | arkat-usa.org |

| N-(ethoxycarbonylmethyl)enaminone | Silica gel, xylene, 150 °C, MW | Ethyl 6-aryl-2,3-dihydro-1H-pyrrolizine-5-carboxylate | >75% | beilstein-journals.org |

Preparation of Fluorinated Pyrrolizinone Derivatives

The incorporation of fluorine into heterocyclic scaffolds can significantly modulate their biological properties. Several methods have been developed for the synthesis of fluorinated pyrrolizinone derivatives.

A direct route involves a pot-economical process starting from fluorinated enamino amides and aliphatic conjugated ketones. researchgate.net The sequence includes a cross-metathesis reaction followed by a tandem cycloaromatization, enamine hydrolysis, and an intramolecular Friedel-Crafts alkylation to furnish a new family of fluorinated dihydropyrrolizinones. researchgate.net

Another efficient, two-step protocol has been developed for the synthesis of 3-aryl-3-trifluoromethyl-2,3-dihydro-1H-pyrrolizin-1-ones. researchgate.net This method begins with the condensation of 3-amino-3-aryl-4,4,4-trifluorobutanoic acid methyl esters with 2,5-dimethoxytetrahydrofuran. The resulting 3-(1H-pyrrol-1-yl) derivatives are then subjected to an intramolecular Friedel-Crafts reaction to achieve cyclization, forming the desired trifluoromethyl-substituted pyrrolizinones. researchgate.net

The synthesis of fluorinated amino acids, which are key building blocks, is also a critical area of research. Chiral Ni(II) complexes have proven to be powerful tools for the stereoselective synthesis of various fluorinated amino acids, which can then be used as precursors for more complex heterocyclic structures. nih.gov

| Method | Key Steps | Product Type | Reference |

| Pot-economical process | Cross metathesis, tandem cycloaromatization/hydrolysis/alkylation | Fluorinated dihydropyrrolizinones | researchgate.net |

| Two-step protocol | Pyrrole formation, intramolecular Friedel-Crafts cyclization | 3-Aryl-3-trifluoromethyl-2,3-dihydro-1H-pyrrolizin-1-ones | researchgate.net |

Functionalization and Derivatization Strategies of the Pyrrolizinone Nucleus

Once the pyrrolizinone core is assembled, further functionalization can be achieved through a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Acylation and Amidation Reactions

Acylation reactions are a key strategy for introducing functional groups onto the pyrrolizinone scaffold. In one synthetic route, the acylation of (1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)acetonitrile with a mixed anhydride of N-Boc proline proceeds at the exocyclic carbon atom. researchgate.net Subsequent removal of the Boc protecting group with hydrochloric acid triggers a simultaneous cyclization, affording a 2-(3-amino-5,6,7,7a-tetrahydro-1-oxo-1H-pyrrolizin-2-yl)-substituted benzimidazolium salt. researchgate.net This method effectively uses an acylation step to build a complex, functionalized pyrrolizinone derivative.

Selective Reduction of Pyrrolizinone Precursors

Selective reduction is a crucial method for installing the key amino group on the pyrrolizinone ring. A common strategy is the reduction of a corresponding nitro-pyrrolizinone precursor. Three isomers of amino-1,2-dihydro-1-pyrrolizinone have been successfully prepared through the reduction of the respective nitro compounds, which were synthesized by nitrating the parent 1,2-dihydro-1-pyrrolizinone. researchgate.net

Furthermore, the reduction of benzimidazolium salts, such as those formed via the acylation-cyclization pathway described previously, can be achieved using sodium borohydride (B1222165). researchgate.net This reduction yields the corresponding 3-amino-2-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-5,6,7,7a-tetrahydro-1H-pyrrolizin-1-one, demonstrating a mild and effective method for obtaining amino-substituted pyrrolizinones from their cationic precursors. researchgate.net

| Precursor | Reducing Agent | Product | Reference |

| Nitro-1,2-dihydro-1-pyrrolizinone | Not specified | Amino-1,2-dihydro-1-pyrrolizinone | researchgate.net |

| Benzimidazolium salt of pyrrolizinone | Sodium borohydride (NaBH₄) | 3-Amino-tetrahydro-1H-pyrrolizin-1-one derivative | researchgate.net |

Electrophilic and Nucleophilic Substitution Reactions

The pyrrole ring within the pyrrolizinone system is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. The synthesis of the nitro-pyrrolizinone precursors mentioned above is a prime example of an electrophilic substitution reaction. researchgate.net The nitration of 1,2-dihydro-1-pyrrolizinone is accomplished using a mixture of nitric acid and acetic anhydride at 0°C, demonstrating that the pyrrolizinone core can undergo classic aromatic substitution reactions to install functional groups that can then be further transformed. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 5 Amino 2,3 Dihydro 1h Pyrrolizin 1 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. For derivatives of 5-amino-2,3-dihydro-1H-pyrrolizin-1-one, a suite of NMR experiments is employed to gain a complete picture of the molecular framework and its dynamic behavior.

Understanding the formation of this compound derivatives often requires insight into the reaction mechanism, including the identification of transient intermediates and the determination of reaction kinetics. In situ, or reaction monitoring, NMR spectroscopy is a powerful method for achieving this, allowing for real-time observation of a chemical reaction directly within the NMR spectrometer. nih.govchemrxiv.org

The synthesis of 5-amino-1,2-dihydro-1-pyrrolizinones can be achieved through the reduction of the corresponding nitro compounds. researchgate.net An in situ NMR experiment could be designed to monitor this transformation. The reaction would be initiated within the NMR tube, and a series of ¹H NMR spectra would be acquired at regular intervals. nih.gov This approach, often termed online or in-line analysis, minimizes the delay between reaction and measurement, which is crucial for detecting short-lived species. beilstein-journals.orgrsc.org By integrating the signals corresponding to the starting material, intermediates, and the final product over time, detailed kinetic profiles can be constructed. This data is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize the yield and purity of the desired 5-amino derivative.

Table 1: Hypothetical In Situ ¹H NMR Monitoring Data for the Reduction of a Nitro-pyrrolizinone Derivative

| Time (minutes) | Integral of Nitro-Aryl Proton (reactant) | Integral of Amino-Aryl Proton (product) | % Conversion |

| 0 | 1.00 | 0.00 | 0% |

| 10 | 0.75 | 0.25 | 25% |

| 30 | 0.30 | 0.70 | 70% |

| 60 | 0.05 | 0.95 | 95% |

| 120 | <0.01 | >0.99 | >99% |

This interactive table illustrates how data from in situ NMR can be used to track the progress of a reaction.

Molecules are not static entities; they undergo various dynamic processes such as conformational changes and rotations around single bonds. slideshare.netyoutube.com Variable-temperature (VT) NMR spectroscopy is the principal technique used to study these phenomena. slideshare.net For derivatives of this compound, VT-NMR can reveal information about ring dynamics or restricted rotation around the C5-amino bond, especially if the amine is substituted with bulky groups, which could lead to atropisomerism. rsc.orgresearchgate.net

At low temperatures, the exchange between different conformations may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of exchange increases. This leads to broadening of the signals, followed by their coalescence into a single, time-averaged signal at higher temperatures. youtube.com By analyzing the spectral changes as a function of temperature, the thermodynamic parameters for the dynamic process, such as the Gibbs free energy of activation (ΔG‡), can be calculated. This provides quantitative insight into the energy barriers of conformational interchange.

Table 2: Illustrative Variable-Temperature ¹H NMR Data for a Hypothetical Substituted Pyrrolizinone

| Temperature (K) | Observed Linewidth (Hz) of Hx | Exchange Rate (k, s⁻¹) | ΔG‡ (kJ/mol) |

| 220 | 5 (Separate Signals) | - | - |

| 250 | 25 (Broad) | 50 | 52.5 |

| 270 | 80 (Coalescence) | 178 | 52.6 |

| 300 | 8 (Averaged Signal) | >5000 | - |

This interactive table demonstrates the relationship between temperature, spectral appearance, and the calculated energy barrier for a dynamic process.

While 1D NMR provides constitutional information, two-dimensional (2D) NMR experiments are essential for confirming connectivity and elucidating stereochemistry. For complex molecules like derivatives of this compound, experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are indispensable. nanalysis.com

These experiments detect through-space interactions between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds. nanalysis.com A cross-peak in a NOESY or ROESY spectrum indicates that the two corresponding protons are in close spatial proximity. This is exceptionally useful for determining relative stereochemistry at chiral centers and for defining the preferred conformation of the molecule in solution. youtube.com For medium-sized molecules, ROESY is often preferred as the observed effect is always positive, avoiding the complication of zero or negative NOEs that can occur in NOESY experiments. columbia.edu

For example, in a derivative where a substituent has been added at the C2 position, creating a new stereocenter, NOESY/ROESY can establish the relative orientation of this substituent with respect to the protons on the pyrrolizinone core.

Table 3: Predicted NOESY/ROESY Correlations for a Hypothetical 2-Substituted-5-amino-2,3-dihydro-1H-pyrrolizin-1-one

| Proton 1 | Proton 2 | Expected Correlation | Structural Implication |

| H-2 | H-3a | Strong | Proximity confirms connectivity and local conformation |

| H-2 | H-7 | Weak/None | Establishes relative orientation across the ring system |

| H-6 | H-7 | Strong | Confirms ortho relationship on the five-membered ring |

| NH₂ protons | H-6 | Strong | Indicates proximity and potential hydrogen bonding |

This interactive table shows how spatial correlations detected by 2D NMR can be used to piece together the 3D structure.

The combination of experimental NMR data with computational methods has become a powerful strategy for structural elucidation. researchgate.net Density Functional Theory (DFT) calculations can accurately predict the ¹H and ¹³C NMR chemical shifts for a proposed structure. nih.govmdpi.com The standard procedure involves optimizing the geometry of the candidate molecule and then calculating the NMR shielding tensors using a method like GIAO (Gauge-Including Atomic Orbital). ruc.dkresearchgate.net

By comparing the computationally predicted chemical shifts with the experimentally measured values, a proposed structure can be either validated or refuted. nih.gov This synergy is particularly valuable when experimental data is ambiguous or when trying to distinguish between closely related isomers. A strong correlation between the calculated and experimental data provides a high degree of confidence in the structural assignment.

Table 4: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for Structural Validation

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C1 (C=O) | 185.2 | 184.9 | -0.3 |

| C2 | 35.8 | 36.1 | +0.3 |

| C3 | 28.1 | 28.0 | -0.1 |

| C5 | 145.5 | 145.8 | +0.3 |

| C6 | 110.4 | 110.1 | -0.3 |

| C7 | 118.9 | 119.2 | +0.3 |

| C8 | 130.7 | 130.5 | -0.2 |

This interactive table illustrates the close agreement between experimental and computed NMR data, which serves to validate the proposed molecular structure.

X-ray Crystallography for Definitive Solid-State Molecular Architecture

While NMR provides unparalleled detail about a molecule's structure and dynamics in solution, X-ray crystallography offers an unambiguous view of the molecule in the solid state. It is considered the gold standard for determining molecular structure.

Single-crystal X-ray diffraction (SC-XRD) analysis provides a precise three-dimensional map of electron density within a crystal. youtube.com From this map, the exact positions of atoms can be determined, yielding definitive information on bond lengths, bond angles, and torsional angles. youtube.com For derivatives of this compound, obtaining a suitable single crystal and performing SC-XRD analysis would unequivocally confirm the atomic connectivity and the absolute stereochemistry if chiral centers are present. researchgate.netresearchgate.net

The resulting crystal structure provides irrefutable proof of the molecular architecture. For instance, the crystal structure of 2,3-dihydro-1H-pyrrolizin-1-one revealed that the molecule is nearly planar. nih.gov A similar analysis on a 5-amino derivative would precisely define the geometry of the fused ring system and the orientation of the amino substituent. Furthermore, crystallographic data reveals intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack in the solid state. nih.gov

Table 5: Representative Crystallographic Data for a Pyrrolizinone Derivative

| Parameter | Value |

| Chemical Formula | C₇H₇NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.301 |

| b (Å) | 7.173 |

| c (Å) | 14.376 |

| β (°) | 90.989 |

| Bond Length N-C(CO) (Å) | 1.408 |

| Bond Length C=O (Å) | 1.207 |

This interactive table presents typical crystallographic parameters obtained from an SC-XRD experiment, based on published data for a related structure nih.gov.

Analysis of Intramolecular Bond Lengths, Bond Angles, and Dihedral Angles

The molecular structure of 2,3-dihydro-1H-pyrrolizin-1-one has been elucidated through single-crystal X-ray diffraction. The asymmetric unit of the crystal contains two nearly identical molecules. nih.govnih.gov The pyrrolizinone core is nearly planar, with root-mean-square deviations of 0.025 Å and 0.017 Å for the two molecules in the asymmetric unit. nih.gov The planarity of the two rings is further supported by the sum of the angles around N1 and C4, which are approximately 360°. nih.gov

The intramolecular bond lengths and angles of 2,3-dihydro-1H-pyrrolizin-1-one provide insight into the hybridization and electronic distribution within the molecule. The tables below present selected bond lengths and angles for the two independent molecules in the asymmetric unit.

Table 1: Selected Intramolecular Bond Lengths (Å) for 2,3-dihydro-1H-pyrrolizin-1-one Data extracted from crystallographic information for the parent compound.

| Bond | Molecule 1 (Å) | Molecule 2 (Å) |

| O1—C1 | 1.226 (3) | 1.222 (3) |

| N1—C7 | 1.362 (3) | 1.364 (3) |

| N1—C4 | 1.385 (3) | 1.383 (3) |

| N1—C1 | 1.411 (3) | 1.411 (3) |

| C1—C2 | 1.503 (4) | 1.503 (4) |

| C2—C3 | 1.528 (4) | 1.527 (4) |

| C3—N1 | - | - |

| C4—C5 | 1.346 (4) | 1.348 (4) |

| C5—C6 | 1.422 (4) | 1.421 (4) |

| C6—C7 | 1.350 (4) | 1.349 (4) |

Table 2: Selected Intramolecular Bond Angles (°) for 2,3-dihydro-1H-pyrrolizin-1-one Data extracted from crystallographic information for the parent compound.

| Angle | Molecule 1 (°) | Molecule 2 (°) |

| C7—N1—C4 | 108.9 (2) | 108.9 (2) |

| C7—N1—C1 | 127.3 (2) | 127.3 (2) |

| C4—N1—C1 | 123.8 (2) | 123.7 (2) |

| O1—C1—N1 | 120.3 (2) | 120.5 (2) |

| O1—C1—C2 | 129.1 (3) | 129.2 (3) |

| N1—C1—C2 | 110.6 (2) | 110.3 (2) |

| C1—C2—C3 | 105.1 (2) | 105.2 (2) |

| N1—C3—C2 | - | - |

| C5—C4—N1 | 108.9 (2) | 109.0 (2) |

| C4—C5—C6 | 107.0 (2) | 107.0 (2) |

| C7—C6—C5 | 107.7 (2) | 107.6 (2) |

| C6—C7—N1 | 107.5 (2) | 107.5 (2) |

The dihedral angle between the two nearly identical molecules in the asymmetric unit is 28.98 (3)°. nih.gov This orientation is a key feature of the crystal packing.

Characterization of Intermolecular Interactions and Crystal Packing

The crystal packing of 2,3-dihydro-1H-pyrrolizin-1-one is primarily governed by weak intermolecular C—H···O hydrogen bonds. nih.govnih.gov These interactions link the molecules into zigzag chains that propagate along the c-axis. nih.govnih.gov Specifically, a C—H···O hydrogen bond links the two independent molecules within the asymmetric unit. nih.gov

The study of intermolecular interactions is crucial for understanding the solid-state properties of molecular crystals. In similar heterocyclic systems, a variety of noncovalent interactions, including C–H···π and π···π stacking interactions, play a significant role in the stabilization of the crystal lattice. nih.gov Computational methods such as Hirshfeld surface analysis and PIXEL calculations are valuable tools for the characterization and quantification of these weak interactions. nih.gov

For instance, in the crystal structure of 5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-one, a derivative of the target compound, the presence of the bulky benzoyl group at the 5-position significantly influences the crystal packing. nih.gov The introduction of an amino group at the same position in this compound would be expected to introduce N—H···O or N—H···N hydrogen bonds, which are generally stronger than C—H···O interactions. These stronger interactions would likely dominate the crystal packing, potentially leading to different supramolecular architectures compared to the parent compound. The amino group could act as a hydrogen bond donor, while the ketone oxygen and the pyrrole (B145914) nitrogen could act as acceptors.

Table 3: Intermolecular Hydrogen Bond Data for 2,3-dihydro-1H-pyrrolizin-1-one Data extracted from crystallographic information for the parent compound.

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| C2A—H2AA···O1B | 0.99 | 2.59 | 3.472 (4) | 149 |

| C3A—H3AB···O1B | 0.99 | 2.60 | 3.511 (4) | 154 |

| C5A—H5A···O1B | 0.95 | 2.59 | 3.428 (4) | 148 |

| C2B—H2BA···O1A | 0.99 | 2.60 | 3.479 (4) | 149 |

| C3B—H3BB···O1A | 0.99 | 2.58 | 3.504 (4) | 156 |

| C5B—H5B···O1A | 0.95 | 2.57 | 3.411 (4) | 148 |

Computational Investigations and Theoretical Chemistry of 5 Amino 2,3 Dihydro 1h Pyrrolizin 1 One

Mechanistic Pathway Elucidation through Computational Modeling

Regioselectivity and Stereoselectivity Predictions

Computational chemistry serves as a powerful predictive tool in understanding the outcomes of chemical reactions involving complex heterocyclic systems like 5-amino-2,3-dihydro-1H-pyrrolizin-1-one. The regioselectivity and stereoselectivity of reactions, such as the 1,3-dipolar cycloadditions that pyrrolizine derivatives are known to undergo, are dictated by the kinetic and thermodynamic stability of the possible transition states and products.

Theoretical predictions for these reactions are typically achieved by calculating the activation energies for all potential reaction pathways. For instance, in a [3+2] cycloaddition reaction, computational models can determine the energy barriers for the formation of different regioisomers and stereoisomers. The preferred product is generally the one formed via the lowest energy transition state. The electron-donating nature of the amino group at the C5 position is expected to significantly influence the electron density distribution within the pyrrole (B145914) ring, thereby directing the regiochemical outcome of cycloaddition reactions. While specific computational studies predicting the regioselectivity for this compound are not detailed in available literature, the principles remain a cornerstone of theoretical organic chemistry. The structure of the products in such reactions for related systems has been confirmed through methods like NMR spectroscopy and X-ray diffraction, which provide empirical validation for theoretical predictions. nih.gov

| Selectivity Type | Computational Approach | Key Factors Determined by the Amino Group |

| Regioselectivity | Transition State Energy Calculations (e.g., DFT) | Stabilization of charge in the transition state; Frontier Molecular Orbital (HOMO/LUMO) energies and coefficients. |

| Stereoselectivity | Diastereomeric Transition State Analysis | Steric hindrance affecting the approach of reactants; favorable non-covalent interactions (e.g., hydrogen bonding). |

Characterization of Reactive Intermediates (e.g., Biradicals, Radical Species)

The synthesis and transformation of pyrrolizine derivatives may proceed through short-lived, high-energy reactive intermediates such as biradicals or radical species. The direct experimental detection of these species is often challenging due to their transient nature. Computational chemistry provides indispensable tools for their characterization, offering insights into their geometries, electronic structures, and potential energy surfaces.

Methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods can be employed to model the structure and stability of these intermediates. For example, calculations can predict the spin density distribution in a radical intermediate, identifying the atoms that bear the unpaired electrons. This information is crucial for understanding the subsequent reaction steps and predicting the final product distribution. While computational investigations into reactive intermediates are a broad and active area of research, specific studies characterizing biradicals or radical species originating from this compound were not found in the surveyed literature. anu.edu.au

Conformational Analysis via Molecular Modeling

Exploration of Preferred Conformers and Conformational Landscapes

The biological activity and reactivity of this compound are intrinsically linked to its three-dimensional structure. The molecule's bicyclic framework, composed of two fused five-membered rings, is not planar and can adopt several low-energy conformations. Molecular modeling is essential for exploring the conformational landscape and identifying the most stable conformers.

The pyrrolizine core is derived from proline, and its conformational preferences are heavily influenced by the puckering of the five-membered rings. nih.gov The saturated ring of the 2,3-dihydro-1H-pyrrolizin-1-one moiety can adopt envelope or twist conformations, analogous to the endo and exo puckers of proline. nih.gov Computational methods can map the potential energy surface by systematically rotating the rotatable bonds and calculating the energy of each resulting geometry. This exploration reveals the global and local energy minima, which correspond to the most stable and metastable conformers, respectively. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics, providing a comprehensive picture of the molecule's dynamic behavior in solution.

| Ring Pucker Type | Description | Expected Relative Stability |

| Exo | Cγ atom is puckered out of the plane on the opposite side of the carboxyl group in proline. | Influenced by substituents; can be favored to minimize steric or electronic repulsion. nih.gov |

| Endo | Cγ atom is puckered on the same side as the carboxyl group in proline. | Often the alternative stable conformation, with the energy barrier to interconversion being computationally accessible. nih.gov |

Influence of Substituents on Conformational Preferences

The presence of substituents on the pyrrolizine ring system can dramatically alter the conformational landscape. The 5-amino group in the target compound is expected to exert a significant influence through both steric and stereoelectronic effects.

Chemical Reactivity and Mechanistic Pathways of the Pyrrolizinone Scaffold

Reactivity of the Lactam Carbonyl Group

The carbonyl group at the C1 position is part of a five-membered lactam ring fused to a pyrrole (B145914) ring. This structural arrangement influences its reactivity in comparison to simple acyclic amides or ketones. The carbon atom of the carbonyl is electrophilic (δ+) due to the electronegativity of the adjacent oxygen atom, making it a target for nucleophiles. futurelearn.comlibretexts.orglibretexts.org The reactivity is modulated by the lone pair of the bridgehead nitrogen atom, which can participate in amide-like resonance, although this effect may be constrained by the bicyclic ring system's geometry. researchgate.net

The lactam carbonyl group is susceptible to nucleophilic acyl substitution, a characteristic reaction of carboxylic acid derivatives. futurelearn.commasterorganicchemistry.com This process typically occurs via a two-step addition-elimination mechanism, where a nucleophile first attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. futurelearn.commasterorganicchemistry.comlibretexts.org Subsequently, this intermediate collapses, re-forming the carbon-oxygen double bond and expelling a leaving group. In the case of a lactam, the leaving group is part of the ring structure, meaning the reaction often results in ring-opening.

Under strong basic conditions, such as in the presence of hydroxide ions, 5-amino-2,3-dihydro-1H-pyrrolizin-1-one is expected to undergo saponification. This reaction involves the nucleophilic attack of a hydroxide ion on the lactam carbonyl, leading to the formation of a tetrahedral intermediate which then leads to the cleavage of the amide bond and the opening of the five-membered ring. masterorganicchemistry.com This process would yield a sodium salt of a pyrrole-substituted carboxylic acid. Acidic workup would then protonate the carboxylate and the amino group. While specific studies on this exact molecule are not prevalent, ring-opening reactions of related heterocyclic systems, such as pyroglutamic diketopiperazine, are known to occur under both acidic and basic conditions with various nucleophiles. researchgate.net

Table 1: Expected Outcome of Nucleophilic Acyl Substitution

| Reagent/Condition | Nucleophile | Expected Product (after workup) | Reaction Type |

|---|---|---|---|

| NaOH, H₂O, then H₃O⁺ | OH⁻ | 1-(2-carboxyethyl)-1H-pyrrol-3-amine | Saponification (Ring-Opening) |

The carbonyl group of the pyrrolizinone scaffold can be reduced to a secondary alcohol. This transformation is typically achieved using complex metal hydride reagents. wikipedia.org The choice of reducing agent is crucial as it determines the extent of reduction and the chemoselectivity.

Common reducing agents and their expected outcomes include:

Sodium borohydride (B1222165) (NaBH₄): This is a mild reducing agent that is generally effective for the reduction of aldehydes and ketones. It is expected to reduce the lactam carbonyl of this compound to the corresponding secondary alcohol, 5-amino-2,3,5,6,7,7a-hexahydro-1H-pyrrolizin-1-ol.

Lithium aluminum hydride (LiAlH₄): This is a much stronger reducing agent capable of reducing a wider range of carbonyl functional groups, including amides and esters. wikipedia.org While it would also reduce the carbonyl to an alcohol, its high reactivity might lead to other reductions in the molecule if not controlled.

Harsher reduction methods, such as the Clemmensen (using amalgamated zinc in strong acid) or Wolff-Kishner (using hydrazine and a strong base at high temperatures) reductions, are typically used to reduce ketones to methylene (CH₂) groups. masterorganicchemistry.comyoutube.com Applying these conditions to a lactam is less common and could lead to complex side reactions or degradation of the heterocyclic system. youtube.com Catalytic hydrogenation can also be employed for carbonyl reduction, often requiring high pressures and specific catalysts like platinum oxide. masterorganicchemistry.com

The general reactivity of the carbonyl group is a balance of several electronic and steric factors. libretexts.orgquora.com

Electrophilicity: The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. libretexts.orgyoutube.com This electrophilicity is the primary driver for its reactions with nucleophiles. Factors that withdraw electron density from the carbonyl carbon increase its reactivity, while electron-donating groups decrease it. libretexts.org

Resonance: In the pyrrolizinone system, the bridgehead nitrogen's lone pair can participate in resonance with the carbonyl group, similar to a standard amide. This delocalization of electrons onto the carbonyl oxygen reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity compared to a ketone. researchgate.net However, the geometric constraints of the bicyclic system may limit the planarity and effectiveness of this amide resonance, potentially making the lactam carbonyl more reactive than a typical acyclic amide.

Lewis Acid Catalysis: The carbonyl oxygen, with its lone pairs of electrons, can act as a Lewis base. youtube.com Coordination with a Lewis acid (like H⁺ or a metal ion) increases the polarization of the C=O bond, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by weak nucleophiles. libretexts.org

Reactivity of the Active Methylene and Alpha-Carbon Positions

The term "active methylene" typically refers to a -CH₂- group flanked by two strong electron-withdrawing groups. shivajicollege.ac.in In this compound, the C2 methylene group is alpha to the carbonyl group. The protons on this carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl and can be removed by a base to form a resonance-stabilized enolate intermediate.

The formation of an enolate at the C2 position renders this carbon nucleophilic, allowing it to react with various electrophiles in an alpha-substitution reaction. This is a common reactivity pattern for carbonyl compounds. nih.gov

However, the pyrrole ring, particularly one activated by a strong electron-donating amino group, is also highly susceptible to electrophilic attack. Research on the related compound 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine has shown that electrophilic reactions such as halogenation (with N-chlorosuccinimide or N-bromosuccinimide) and acylation occur preferentially on the pyrrole ring at the position alpha to the bridgehead nitrogen. nuph.edu.ua This suggests that for this compound, there would be a competition between electrophilic attack at the C2-enolate and electrophilic aromatic substitution on the highly activated pyrrole ring (likely at the C6 or C7 positions). The reaction outcome would depend on the specific electrophile and reaction conditions used.

Azo coupling is an electrophilic aromatic substitution reaction where an aryldiazonium salt acts as the electrophile. libretexts.orgyoutube.com These reactions typically require an electron-rich aromatic ring as the nucleophilic partner. youtube.com

Given the structure of this compound, two primary sites are potential targets for coupling with diazonium salts:

The Pyrrole Ring: The 5-amino group is a strong activating group, making the pyrrole ring highly nucleophilic. Electrophilic attack by the diazonium cation is expected to occur at the positions ortho or para to the amino group (C6 or C7). Azo coupling reactions with similarly electron-rich heterocyclic systems, such as indolizines, proceed rapidly to give the corresponding azo derivatives in high yields. nih.govtubitak.gov.tr

The Alpha-Methylene Position: The active methylene group at C2 can also be a site for azo coupling. Studies on related 1H-pyrrol-2(3H)-ones have shown that they react with diazonium salts at the methylene group in the heteroring to give azo coupling products, which exist as the more stable hydrazone tautomers. researchgate.net

Therefore, the reaction of this compound with a diazonium salt could potentially yield a mixture of products, with coupling occurring at either the activated pyrrole ring or the C2 position. The regioselectivity would likely be influenced by the pH of the reaction medium, as this affects both the reactivity of the diazonium salt and the nucleophilicity of the pyrrolizinone. libretexts.org It has been noted in the case of a pyrrolizin-3-one that azo-coupling under basic conditions proceeded through a ring-opened species. researchgate.net

Table 2: Potential Sites for Electrophilic Attack

| Reaction Type | Electrophile | Potential Reaction Site(s) | Influencing Factors |

|---|---|---|---|

| Halogenation | Br⁺ (from NBS) | C2 (via enolate), C6/C7 (on pyrrole ring) | Base/acid catalysis, solvent |

| Acylation | RCO⁺ | C2 (via enolate), C6/C7 (on pyrrole ring) | Lewis acid catalysis |

Ring Transformations and Rearrangement Pathways

The fused bicyclic structure of the pyrrolizinone scaffold is susceptible to various transformations that can alter the ring system itself. These reactions are often driven by the formation of more stable products or proceed through unique reactive intermediates.

The pyrrolizinone skeleton can be formed through oxidative rearrangement processes. For instance, a general approach to pyrroloindolones via an iron-catalyzed oxidative rearrangement of cyclopropanone (B1606653) hemiaminals has been described. In this study, the synthesis of a pyrrolizinone derivative was also achieved, albeit in a lower yield, suggesting that the dearomatization of the pyrrole moiety presents a higher enthalpic barrier compared to the indole (B1671886) system nih.gov. This type of transformation likely involves the opening of the hemiaminal ring to generate an intermediate that subsequently cyclizes onto the pyrrole ring, followed by an oxidative rearomatization step to furnish the fused heterocyclic system nih.gov. Another related process is the halogen-induced oxidative rearrangement of N,O-ketals derived from cyclobutanones, which yields pyrrolidone derivatives through an iminium ether intermediate researchgate.net. These examples highlight the potential for oxidative conditions to mediate complex bond-forming and rearrangement cascades involving precursors to the pyrrolizinone core.

Cyclization reactions are fundamental to the synthesis of the 2,3-dihydro-1H-pyrrolizin-1-one core. A variety of strategies have been developed that illustrate the versatility of this ring system in synthetic chemistry.

[2+3] Cycloaddition Reactions: One-pot syntheses using [2+3] cycloaddition reactions of azomethine ylides are effective for constructing the pyrrolizine skeleton. Azomethine ylides, generated in situ from the reaction of an α-amino acid like proline with a carbonyl compound, can react with dipolarophiles such as dialkyl acetylenedicarboxylates to yield functionalized dihydro-1H-pyrrolizine derivatives researchgate.net.

Intramolecular Cyclizations: Intramolecular Friedel-Crafts-type reactions are also employed. For example, 4,4,4-trifluoro-3-aryl-3-(1H-pyrrol-1-yl)methylbutanoic acid methyl esters can be cyclized into 3-aryl-3-trifluoromethyl-2,3-dihydro-1H-pyrrolizin-1-ones upon treatment with a Lewis acid like boron tribromide researchgate.net. Similarly, enaminones derived from N-phenacylpyrrolidin-2-ones can undergo cyclization under acidic conditions to form pyrrolizine derivatives researchgate.net.

Domino Reactions: Organocatalytic domino Michael-aldol cyclizations of 2-pyrrole carbaldehydes with enals provide access to densely substituted 2,3-dihydro-1H-pyrrolizines, demonstrating a highly efficient method for building molecular complexity in a single step nih.gov.

These synthetic pathways underscore the importance of cyclization and recyclization processes in both the formation and potential transformation of the pyrrolizinone scaffold.

High-temperature reactions, particularly Flash Vacuum Pyrolysis (FVP), provide a powerful method for synthesizing pyrrolizinone derivatives through gas-phase intramolecular transformations researchgate.netwikipedia.orgias.ac.in. FVP involves heating a precursor molecule under high vacuum, causing it to volatilize and pass through a hot zone (400-1100 °C) for a very short duration researchgate.netwikipedia.org. The products are then rapidly cooled and collected. This technique favors unimolecular processes and can generate products that are inaccessible through conventional solution-phase chemistry wikipedia.orgias.ac.in.

Pyrrolizin-3-ones and pyrrolizine-1,5-diones have been successfully prepared using FVP. The typical precursors are Meldrum's acid derivatives researchgate.netrsc.orgrsc.org. For example, pyrolysis of pyrrol-2-ylmethylidene Meldrum's acid derivatives generates a highly reactive pyrrol-2-ylmethylideneketene intermediate. This intermediate undergoes an intramolecular cyclization to form the pyrrolizin-3-one ring system in excellent yields rsc.org. Similarly, FVP of N-substituted amidomethylene derivatives of Meldrum's acid, derived from lactams, can produce fused pyrrolones, including pyrrolizine-1,5-dione structures researchgate.netrsc.org. The mechanism involves hydrogen transfer and cyclization of a methyleneketene intermediate researchgate.net.

| Precursor | Intermediate | Product | Reference |

|---|---|---|---|

| Pyrrol-2-ylmethylidene Meldrum's acid derivatives | Pyrrol-2-ylmethylideneketene | Pyrrolizin-3-ones | rsc.org |

| Amidomethylene Meldrum's acid derivatives (from 5-membered lactams) | Methyleneketene intermediate | Fused Pyrrolones (e.g., Pyrrolizine-1,5-diones) | researchgate.netrsc.org |

Radical-Mediated Transformations and Radical Intermediates

While many reactions of the pyrrolizinone scaffold proceed through ionic intermediates, there is evidence for the involvement of radical species in certain transformations. As mentioned in the context of oxidative rearrangements, the iron-catalyzed formation of pyrroloindolones and the related pyrrolizinone is proposed to proceed through a radical-mediated pathway nih.gov.

The proposed mechanism involves the generation of a β-carboxylic radical intermediate following the ring opening of a hemiaminal precursor. The regioselectivity of this ring-opening is dictated by the relative stability of the possible radical intermediates nih.gov. This radical can then undergo cyclization onto the pyrrole ring. The involvement of radical species was further supported by experiments where the reaction was conducted in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), a radical scavenger, which inhibited the desired transformation nih.gov. This suggests that radical-mediated cyclizations could be a viable, though perhaps less common, pathway for the formation or transformation of the pyrrolizinone ring system.

Synthetic Transformations and Utility in Advanced Organic Synthesis

Building Block for Complex Polycyclic Heterocycles

The pyrrolizine core of 5-amino-2,3-dihydro-1H-pyrrolizin-1-one serves as a foundational element for the synthesis of intricate polycyclic heterocyclic systems. The amino group, in particular, provides a reactive site for annulation reactions, where additional rings are fused onto the existing bicyclic structure.

One notable application involves the condensation of a related pyrrolizinone derivative with malononitrile, which leads to the formation of a pyridopyrrolizine system. Specifically, the reaction of 3-amino-2-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-5,6,7,7a-tetrahydro-1H-pyrrolizin-1-one with malononitrile yields 2-amino-5a,6,7,8-tetrahydro-5-oxo-5H-pyrido[3,2-b]pyrrolizine-3-carbonitrile enamine.net. This transformation highlights the utility of the amino-pyrrolizinone scaffold in constructing nitrogen-containing polycyclic aromatic compounds.

Furthermore, palladium(II)-catalyzed cascade transformations of functionalized alkynes have been employed to generate pyrrolizine-fused heterocycles. These methods, while not starting directly from this compound, underscore the adaptability of the pyrrolizine framework in synthesizing diverse and complex structures, such as isobenzofuran-fused pyrrolizines and benzo[d] enamine.netacs.orgoxazin-2-one-fused pyrrolizines acs.org.

The strategic placement of functional groups on the pyrrolizine ring is crucial for its successful application as a building block. For instance, the synthesis of various N-aryl-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides has been achieved through the reaction of 2-amino derivatives with acid chlorides, as well as aromatic and aliphatic aldehydes nih.gov. These reactions demonstrate the potential to introduce a wide range of substituents, thereby enabling the creation of a library of complex heterocyclic compounds with potential biological activities.

A summary of representative transformations is presented in the table below:

| Starting Material | Reagent(s) | Product | Reference |

| 3-amino-2-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-5,6,7,7a-tetrahydro-1H-pyrrolizin-1-one | Malononitrile | 2-amino-5a,6,7,8-tetrahydro-5-oxo-5H-pyrido[3,2-b]pyrrolizine-3-carbonitrile | enamine.net |

| Pyrrole-derived internal alkynes | Pd(II) catalyst | Isobenzofuran-fused pyrrolizines | acs.org |

| 2-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamide derivatives | Acid chlorides, Aromatic/Aliphatic aldehydes | N-aryl-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides | nih.gov |

Scaffold for Further Synthetic Elaboration and Functionalization

The this compound structure is a versatile scaffold that allows for extensive synthetic elaboration and functionalization. The amino group and the ketone functionality are primary sites for modification, enabling the introduction of diverse chemical moieties to tailor the properties of the resulting molecules.

Electrophilic substitution reactions on the pyrrole (B145914) ring of related 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine have been demonstrated, leading to the introduction of various substituents at the 5-position. These reactions, including halogenation and acylation, provide a pathway to a diverse range of functionalized pyrrolizines that can serve as promising building blocks for medicinal chemistry nuph.edu.ua. For example, reaction with N-halosuccinimides yields 5-halogeno-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizines in high yields nuph.edu.ua.

The amino group can be readily acylated or can participate in condensation reactions to form Schiff bases, which can then undergo further transformations. For instance, 3-aminoquinazolinone derivatives, which share the feature of an amino group on a heterocyclic core, have been shown to condense with aldehydes to form Schiff's bases, which can then cyclize to form novel fused heterocyclic systems nih.gov. A similar reactivity can be anticipated for the amino group of this compound.

Furthermore, the ketone at the 1-position can be a handle for various transformations. For example, in related pyrrolizin-3-ones, the carbonyl group influences the reactivity of the ring system and can be a site for nucleophilic attack or can be transformed into other functional groups researchgate.net.

The following table summarizes key functionalization strategies:

| Scaffold | Reagent(s) | Functionalization Outcome | Reference |

| 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | N-Halosuccinimides | Halogenation at the 5-position | nuph.edu.ua |

| 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | Acetic anhydride (B1165640), Boron trifluoride–ether complex | Acetylation at the 5-position | nuph.edu.ua |

| 3-Aminoquinazolinone derivatives | Aldehydes | Formation of Schiff bases and subsequent cyclization | nih.gov |

Development of Novel Synthetic Methodologies and Chemical Processes

The unique reactivity of the this compound scaffold and its derivatives has spurred the development of novel synthetic methodologies. These methods often leverage the inherent properties of the pyrrolizine core to achieve efficient and selective transformations.

One area of development is the use of multicomponent reactions (MCRs) to construct complex molecules in a single step. While not directly involving this compound, the principles of MCRs have been applied to the synthesis of fused heteroaromatic azolopyridines from 5-aminopyrazole derivatives, highlighting a potential avenue for the application of amino-pyrrolizinones in diversity-oriented synthesis frontiersin.org.

Furthermore, the development of catalytic processes for the synthesis and functionalization of pyrrolizine derivatives is an active area of research. Palladium(II)-catalyzed cascade reactions for the synthesis of pyrrolizine-fused heterocycles represent a significant advancement, offering a divergent approach to a range of complex structures from common precursors acs.org.

The synthesis of functionalized dihydro-1H-pyrrolizines via [2+3] cycloaddition reactions of azomethine ylides is another innovative methodology. This one-pot synthesis provides access to a variety of substituted pyrrolizine derivatives and spiropyrrolizines researchgate.net.

These novel methodologies often provide advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. The development of such processes is crucial for the advancement of organic synthesis and drug discovery.

| Methodology | Key Features | Application | Reference |

| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, generation of molecular diversity. | Synthesis of fused heteroaromatic azolopyridines. | frontiersin.org |

| Palladium(II)-Catalyzed Cascade Reactions | Divergent synthesis, formation of multiple bonds in one operation. | Synthesis of pyrrolizine- and indolizine-fused heterocycles. | acs.org |

| [2+3] Cycloaddition Reactions | One-pot synthesis of functionalized dihydro-1H-pyrrolizines and spiropyrrolizines. | Synthesis of diverse pyrrolizine derivatives. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.